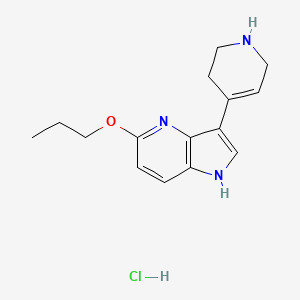

CP94253 hydrochloride

Description

Properties

IUPAC Name |

5-propoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O.ClH/c1-2-9-19-14-4-3-13-15(18-14)12(10-17-13)11-5-7-16-8-6-11;/h3-5,10,16-17H,2,6-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIIOXKQIZCVXMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=NC2=C(C=C1)NC=C2C3=CCNCC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401336802 | |

| Record name | 5-Propoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-pyrrolo[3,2-b]pyridine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401336802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845861-39-4 | |

| Record name | 5-Propoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-pyrrolo[3,2-b]pyridine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401336802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Mechanism of Action of CP94253 Hydrochloride

Introduction

This compound is a potent and selective serotonin 5-HT1B receptor agonist belonging to the tetrahydropyridinylpyrrolopyridine family of compounds.[1] It is an orally active agent extensively used in preclinical research to investigate the physiological roles of the 5-HT1B receptor.[2] Its high selectivity makes it a valuable tool for elucidating the receptor's involvement in various central nervous system processes, including satiety, mood regulation, and locomotion.[3][4][5] This document provides a comprehensive overview of the mechanism of action of CP94253, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action: Selective 5-HT1B Receptor Agonism

The primary mechanism of action of CP94253 is its function as a competitive agonist at the serotonin 5-HT1B receptor.[2][4] Saturation binding studies have demonstrated that CP94253 competitively inhibits the binding of radioligands like [125I]iodocyanopindolol to 5-HT1B sites.[4] Its agonist properties were confirmed by the observation that its binding affinity is reduced in the presence of the non-hydrolyzable GTP analog, Gpp(NH)p, which is characteristic of G-protein coupled receptor (GPCR) agonists.[4]

The 5-HT1B receptor is a Gi/o-coupled receptor. Upon activation by an agonist such as CP94253, the inhibitory Gα subunit dissociates and inhibits the enzyme adenylyl cyclase. This action leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP), modulating the activity of downstream effectors like Protein Kinase A (PKA) and altering neuronal excitability.

Binding Affinity Profile

CP94253 exhibits high affinity for the 5-HT1B receptor with significant selectivity over other serotonin receptor subtypes.[1][2][6]

| Receptor Subtype | Ki (nM) | Selectivity vs. 5-HT1B |

| 5-HT1B | 2 | - |

| 5-HT1D | 49 | ~25-fold[1][6] |

| 5-HT1A | 89 | ~40-fold[1][2][6] |

| 5-HT1C | 860 | ~430-fold[2] |

| 5-HT2 | 1600 | ~800-fold[2] |

Table 1: Binding affinities (Ki) of CP94253 for various serotonin receptor subtypes. Data sourced from competitive binding assays.[2]

Figure 1: Simplified signaling pathway of CP94253 at the 5-HT1B receptor.

Pharmacological Effects and In Vivo Data

CP94253 elicits a range of behavioral effects in animal models, consistent with the known functions of central 5-HT1B receptors.

1. Satiety and Regulation of Food Intake: Oral administration of CP94253 reduces food intake and decreases body weight gain in rats.[4] It appears to enhance satiety, causing an earlier termination of feeding without disrupting the natural continuity of the behavior.[3][7] Microstructural analysis of licking behavior showed that the compound decreases the frequency of licking bursts but not their size.[3] These effects are attributed to the activation of central, rather than peripheral, 5-HT1B receptors.[3]

2. Antidepressant-like Activity: In the mouse forced swim test, a standard preclinical model for assessing antidepressant efficacy, CP94253 potently reduces immobility time.[5][8] This antidepressant-like effect is blocked by a selective 5-HT1B receptor antagonist.[5] Further studies suggest this action is mediated by postsynaptic 5-HT1B receptors and involves the downstream modulation of dopaminergic and noradrenergic systems.[5] Specifically, the effect is blocked by a dopamine D2-like receptor antagonist and an alpha-2-adrenoceptor antagonist.[5]

3. Locomotor Activity: CP94253 has been shown to cause hyperlocomotion in rats.[2][4] In mice, the effect appears to be context-dependent, with increased locomotion observed in animals previously stressed by repeated behavioral testing.[9]

| Species | Dose | Route | Effect | Reference |

| Rat | 5-40 µmol/kg | p.o. | Reduced food and sucrose intake (ID50 = 12.5 & 22.8 µmol/kg, respectively) | [3] |

| Rat | 5.0 mg/kg | i.p. | Reduced food intake by 57% and enhanced behavioral satiety sequence | [7] |

| Rat | 5.0-10.0 mg/kg | i.p. | Increased wakefulness, reduced slow-wave sleep | [10] |

| Mouse | 5 mg/kg | i.p. | Potently shortened immobility time in the forced swim test | [5][8] |

Table 2: Summary of key in vivo effects of CP94253 administration in rodent models.

Figure 2: Proposed mechanism for the antidepressant-like effects of CP94253.

Key Experimental Protocols

1. Radioligand Binding Assay (Competitive Inhibition)

This assay is used to determine the binding affinity (Ki) of CP94253 for specific receptor subtypes.

-

Tissue Preparation: Brain tissue (e.g., rat cortex) is homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to isolate cell membranes, which are then resuspended.

-

Assay Components: The assay mixture includes the prepared cell membranes, a specific radioligand (e.g., [125I]iodocyanopindolol for 5-HT1B receptors), and varying concentrations of the unlabeled competitor drug (CP94253).

-

Incubation: The mixture is incubated at a controlled temperature (e.g., 37°C) for a set period to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated via rapid vacuum filtration through glass fiber filters. The filters trap the membranes with bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of CP94253 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Figure 3: Experimental workflow for a competitive radioligand binding assay.

2. Forced Swim Test (Mouse)

This behavioral test is a model for assessing antidepressant-like activity.

-

Apparatus: A transparent cylinder (e.g., 25 cm high, 10 cm diameter) is filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.

-

Acclimation & Dosing: Mice are acclimated to the testing room. CP94253 (e.g., 5 mg/kg) or a vehicle control is administered intraperitoneally (i.p.) 30 minutes before the test.[5]

-

Test Procedure: Each mouse is placed individually into the cylinder for a 6-minute session. The session is typically videotaped for later analysis.

-

Behavioral Scoring: An observer, blind to the treatment conditions, scores the behavior. The key measure is the duration of immobility during the final 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.

-

Data Analysis: The mean duration of immobility is compared between the CP94253-treated group and the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in immobility time suggests an antidepressant-like effect.[5]

Figure 4: Experimental workflow for the Forced Swim Test.

Conclusion

This compound acts as a highly selective and potent agonist for the serotonin 5-HT1B receptor. Its mechanism involves binding to this Gi/o-coupled receptor, leading to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cAMP levels. This primary action translates into significant and measurable physiological and behavioral outcomes in preclinical models, most notably the promotion of satiety, antidepressant-like effects, and modulation of locomotor activity. The well-defined pharmacology and selectivity of CP94253 make it an indispensable research tool for dissecting the complex roles of the 5-HT1B receptor in the central nervous system and for the early-stage development of novel therapeutics targeting this system.

References

- 1. CP-94253 - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. CP-94, 253: a selective serotonin1B (5-HT1B) agonist that promotes satiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scilit.com [scilit.com]

- 5. Antidepressant-like effect of the selective 5-HT1B receptor agonist CP 94253: a possible mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The opposite effect of a 5-HT1B receptor agonist on 5-HT synthesis, as well as its resistant counterpart, in an animal model of depression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The 5-HT1B receptor agonist CP-94,253 reduces food intake and preserves the behavioural satiety sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Effects of a 5-HT1B Receptor Agonist on Locomotion and Reinstatement of Cocaine-Conditioned Place Preference after Abstinence from Repeated Injections in Mice [frontiersin.org]

- 10. Effects of selective activation of the 5-HT1B receptor with CP-94,253 on sleep and wakefulness in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

The Function and Mechanism of CP94253 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP94253 hydrochloride is a potent and selective serotonin 1B (5-HT1B) receptor agonist, demonstrating significant utility as a research tool in neuroscience and pharmacology.[1][2][3] Belonging to the tetrahydropyridinylpyrrolopyridine family of compounds, it exhibits high affinity and selectivity for the 5-HT1B receptor over other serotonin receptor subtypes, making it an invaluable instrument for elucidating the physiological and behavioral roles of this receptor.[1][4] In preclinical studies, CP94253 has been shown to modulate a range of behaviors, including food intake, sleep-wake cycles, and mood, and has been investigated for its potential therapeutic applications in conditions such as depression and substance use disorders.[1][5][6] This technical guide provides a comprehensive overview of the function of this compound, its mechanism of action, and detailed experimental protocols for its use in research settings.

Core Function: Selective 5-HT1B Receptor Agonism

The primary function of this compound is to act as an agonist at the 5-HT1B receptor.[1] This receptor is a G protein-coupled receptor that, upon activation, typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. 5-HT1B receptors are located on the presynaptic terminals of both serotonergic and non-serotonergic neurons, where they function as autoreceptors and heteroreceptors, respectively, to modulate neurotransmitter release.

Quantitative Data: Receptor Binding Affinity and In Vivo Efficacy

The selectivity and potency of CP94253 are critical parameters for its application in research. The following tables summarize key quantitative data from various preclinical studies.

| Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity (fold) vs. 5-HT1B |

| 5-HT1B | 2[2][3] | - |

| 5-HT1D | 49[2][3] | ~25x[1][4] |

| 5-HT1A | 89[2][3] | ~40x[1][4] |

| 5-HT1C | 860[2][3] | 430x |

| 5-HT2 | 1600[2][3] | 800x |

Table 1: Receptor Binding Profile of CP94253

| Behavioral Effect | Species | Dose | Route of Administration | Key Finding |

| Reduced Food Intake | Rat | 5.0 mg/kg | Intraperitoneal (IP) | 57% reduction in food intake.[7] |

| Reduced Food Intake (Pellets) | Rat | 5-40 µmol/kg | Not Specified | ID50 = 12.5 µmol/kg.[8] |

| Reduced Food Intake (Sucrose) | Rat | 5-40 µmol/kg | Not Specified | ID50 = 22.8 µmol/kg.[8] |

| Increased Wakefulness | Rat | 5.0-10.0 mg/kg | Not Specified | Significantly increased waking and reduced slow-wave and REM sleep.[5] |

| Antidepressant-like Effect | Mouse | 5 mg/kg | Intraperitoneal (IP) | Potently shortened immobility time in the forced swimming test.[9][10] |

| Anticonvulsant Effect | Mouse | 10-40 mg/kg | Not Specified | Produced anticonvulsant action in pentylenetetrazol-induced seizures (ED50 = 29 mg/kg).[11] |

| Attenuation of Amphetamine Self-Administration | Rat | 2.5 or 5 mg/kg | Not Specified | Attenuated amphetamine self-administration.[9] |

| Decreased Cocaine Intake | Not Specified | Not Specified | Not Specified | Decreased cocaine intake after abstinence and during resumption of self-administration.[1] |

Table 2: Summary of In Vivo Effects of this compound

Signaling Pathway and Mechanism of Action

Activation of the 5-HT1B receptor by CP94253 initiates a signaling cascade that modulates neuronal activity. As a presynaptic autoreceptor on serotonin neurons, its activation inhibits serotonin synthesis and release.[4] As a heteroreceptor on other types of neurons (e.g., dopaminergic, noradrenergic), it can inhibit the release of other neurotransmitters. The observed antidepressant-like effects of CP94253 are suggested to be mediated by the activation of postsynaptic 5-HT1B receptors or heteroreceptors, and appear to involve the dopamine and noradrenaline systems.[9][10]

Caption: Signaling pathway of this compound.

Experimental Protocols

In Vivo Assessment of Antidepressant-Like Activity using the Forced Swim Test (FST)

Objective: To evaluate the antidepressant-like effects of CP94253 in mice.

Materials:

-

This compound

-

Saline (0.9% NaCl)

-

Male mice

-

Forced swim test apparatus (e.g., a glass cylinder 25 cm high, 10 cm in diameter, filled with water at 23-25°C to a depth of 10 cm)

-

Video recording and analysis software

Procedure:

-

Drug Preparation: Dissolve this compound in saline to the desired concentration (e.g., for a 5 mg/kg dose).

-

Animal Dosing: Administer CP94253 solution or saline (vehicle control) to mice via intraperitoneal (i.p.) injection. A typical volume is 10 ml/kg of body weight.

-

Acclimation and Test: 30 minutes post-injection, place each mouse individually into the swim cylinder for a 6-minute test session.

-

Data Acquisition: Record the entire session. Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of all movement except for that required to keep the head above water.

-

Data Analysis: Compare the mean immobility time between the CP94253-treated group and the vehicle-treated group using an appropriate statistical test (e.g., t-test or ANOVA). A significant reduction in immobility time in the CP94253 group is indicative of an antidepressant-like effect.[9][10]

In Vivo Assessment of Anorectic Effects

Objective: To determine the effect of CP94253 on food intake in rats.

Materials:

-

This compound

-

Saline (0.9% NaCl)

-

Male rats (fasted)

-

Standard rat chow

-

Metabolic cages with food hoppers and scales

Procedure:

-

Acclimation: House rats individually in metabolic cages and acclimate them to the testing environment and feeding schedule.

-

Fasting: Prior to the experiment, fast the rats for a predetermined period (e.g., 18 hours) with free access to water.

-

Drug Preparation: Dissolve this compound in saline.

-

Dosing: Administer CP94253 (e.g., 5.0 mg/kg, i.p.) or saline to the fasted rats.

-

Food Presentation: 30 minutes after injection, present a pre-weighed amount of standard chow.

-

Data Collection: Measure cumulative food intake at various time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.

-

Data Analysis: Calculate the mean food intake for each treatment group and compare using statistical analysis. A significant decrease in food consumption in the CP94253-treated group indicates an anorectic effect.[7]

Caption: Experimental workflow for the Forced Swim Test.

Conclusion

This compound is a highly selective and potent 5-HT1B receptor agonist that serves as a critical tool for investigating the role of this receptor in a variety of physiological and pathological processes. Its demonstrated effects on appetite, sleep, mood, and reward pathways underscore the therapeutic potential of targeting the 5-HT1B receptor. The detailed experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers to design and execute rigorous preclinical studies utilizing this compound.

References

- 1. CP-94253 - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | 5-HT Receptor | TargetMol [targetmol.com]

- 4. The opposite effect of a 5-HT1B receptor agonist on 5-HT synthesis, as well as its resistant counterpart, in an animal model of depression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of selective activation of the 5-HT1B receptor with CP-94,253 on sleep and wakefulness in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5-HT1B receptor activation produces rapid antidepressant-like effects in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The 5-HT1B receptor agonist CP-94,253 reduces food intake and preserves the behavioural satiety sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CP-94, 253: a selective serotonin1B (5-HT1B) agonist that promotes satiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Antidepressant-like effect of the selective 5-HT1B receptor agonist CP 94253: a possible mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anticonvulsant effect of the selective 5-HT1B receptor agonist CP 94253 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

CP94253 Hydrochloride: A Technical Guide to a Selective 5-HT1B Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP94253 hydrochloride is a potent and selective agonist for the serotonin 1B (5-HT1B) receptor.[1] Its high affinity and selectivity make it an invaluable tool for researchers investigating the physiological and pathological roles of the 5-HT1B receptor in the central nervous system. This technical guide provides a comprehensive overview of this compound, including its binding profile, functional activity, relevant signaling pathways, and detailed experimental protocols.

Pharmacological Profile

CP94253 is a pyrrolo[3,2-b]pyridine derivative with the chemical name 5-propoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-pyrrolo[3,2-b]pyridine monohydrochloride. It is a centrally active compound upon systemic administration in vivo.

Binding Affinity

CP94253 exhibits high affinity for the 5-HT1B receptor with significantly lower affinity for other serotonin receptor subtypes, demonstrating its selectivity. The binding affinities (Ki) of CP94253 for various serotonin receptors are summarized in the table below.

| Receptor Subtype | Ki (nM) |

| 5-HT1B | 2 |

| 5-HT1D | 49 |

| 5-HT1A | 89 |

| 5-HT1C | 860 |

| 5-HT2 | 1600 |

Data compiled from multiple sources.[1]

Functional Activity

As a 5-HT1B receptor agonist, CP94253's functional effects are mediated through the activation of this receptor. In vivo studies have demonstrated its effects on reducing food intake and promoting satiety.[2] For instance, in mildly deprived rats, CP94253 reduced the intake of both pellets and a sucrose solution with ID50 values of 12.5 µmol/kg and 22.8 µmol/kg, respectively.[3] Furthermore, it has shown anxiolytic and antidepressant-like effects in various animal models.[4] In the forced swimming test in mice, a model for antidepressant activity, CP94253 administered at a dose of 5 mg/kg significantly shortened the immobility time.[5]

Signaling Pathways

The 5-HT1B receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory Gαi/o protein. Activation of the 5-HT1B receptor by an agonist like CP94253 initiates a cascade of intracellular signaling events.

Figure 1: 5-HT1B Receptor Signaling Pathway.

Activation of the 5-HT1B receptor by CP94253 leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit then inhibits adenylyl cyclase, an enzyme responsible for the conversion of ATP to cyclic AMP (cAMP). The resulting decrease in intracellular cAMP levels leads to reduced activation of protein kinase A (PKA) and subsequent downstream effects on gene transcription and cellular function. The Gβγ subunit can also modulate other signaling pathways, including the activation of ERK/MAPK pathways.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Radioligand Binding Assay

This protocol is for a competitive binding assay to determine the binding affinity (Ki) of a test compound for the 5-HT1B receptor.

Figure 2: Radioligand Binding Assay Workflow.

Materials:

-

Cell membranes expressing the human 5-HT1B receptor

-

Radioligand (e.g., [³H]-GR125743)

-

This compound

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄ and 0.5 mM EDTA

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4

-

96-well microplates

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize cells or tissues expressing the 5-HT1B receptor in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet in fresh assay buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well microplate, add the following to each well:

-

50 µL of assay buffer (for total binding) or a high concentration of a non-labeled ligand (for non-specific binding) or varying concentrations of CP94253.

-

50 µL of the radioligand solution (at a concentration near its Kd).

-

100 µL of the membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the CP94253 concentration. Determine the IC50 value from the resulting competition curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenylyl Cyclase Inhibition Assay

This protocol measures the ability of CP94253 to inhibit adenylyl cyclase activity in response to a stimulator like forskolin.

Figure 3: Adenylyl Cyclase Assay Workflow.

Materials:

-

Cells stably expressing the human 5-HT1B receptor (e.g., HEK293 or CHO cells)

-

This compound

-

Forskolin

-

Cell lysis buffer

-

cAMP detection kit (e.g., ELISA or HTRF-based)

Procedure:

-

Cell Culture: Plate the 5-HT1B expressing cells in a 96-well plate and grow to confluence.

-

Assay:

-

Wash the cells with serum-free media.

-

Pre-incubate the cells with varying concentrations of CP94253 for 15-30 minutes at 37°C.

-

Add a fixed concentration of forskolin (e.g., 10 µM) to all wells (except for the basal control) and incubate for a further 15-30 minutes at 37°C.

-

-

Cell Lysis: Aspirate the media and lyse the cells according to the instructions of the cAMP detection kit.

-

cAMP Measurement: Measure the intracellular cAMP concentration in the cell lysates using the chosen detection method.

-

Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the CP94253 concentration. Determine the EC50 value from the resulting dose-response curve.

Conclusion

This compound is a highly selective and potent 5-HT1B receptor agonist that serves as a critical research tool for elucidating the role of this receptor in various physiological and pathological processes. The data and protocols provided in this guide offer a foundation for researchers to effectively utilize CP94253 in their studies. Further investigation into its in vitro functional potency and the development of more specific experimental protocols will continue to enhance its utility in the field of neuroscience and drug discovery.

References

- 1. scilit.com [scilit.com]

- 2. The 5-HT1B receptor agonist CP-94,253 reduces food intake and preserves the behavioural satiety sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CP-94, 253: a selective serotonin1B (5-HT1B) agonist that promotes satiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Discovery and Development of CP94253 Hydrochloride: A Selective 5-HT1B Receptor Agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

CP94253 hydrochloride is a potent and selective serotonin 1B (5-HT1B) receptor agonist that emerged from the drug discovery programs at Pfizer Central Research in Groton, Connecticut.[1][2][3] As a member of the tetrahydropyridinylpyrrolopyridine family, this compound has been instrumental in elucidating the physiological and behavioral roles of the 5-HT1B receptor.[1] Its high affinity and selectivity for the 5-HT1B receptor over other serotonin receptor subtypes have made it a valuable research tool in neuroscience.[1] This technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to this compound, including its synthesis, binding profile, and in vivo pharmacology. Detailed experimental protocols and signaling pathway diagrams are presented to facilitate further investigation and application of this important pharmacological agent.

Introduction and Historical Context

The quest for selective serotonin receptor ligands has been a cornerstone of neuroscience research, aiming to unravel the complexities of serotonergic neurotransmission and its role in various physiological and pathological processes. In the late 1980s and early 1990s, significant efforts were focused on developing subtype-selective agonists and antagonists for the expanding family of serotonin receptors.

CP94253 was developed by a team of scientists at Pfizer's research facility in Groton, Connecticut, a site with a rich history of drug discovery and development, including the creation of well-known pharmaceuticals like Zoloft and Zithromax.[1][2] The development of CP94253 was part of a broader research program focused on novel therapies for central nervous system disorders. The seminal 1992 publication by Koe, Nielsen, Macor, and Heym in Drug Development Research introduced CP94253 as a potent and selective 5-HT1B receptor agonist, laying the groundwork for its extensive use in pharmacological research.[1][4][5][6][7][8]

Chemical Identity:

-

IUPAC Name: 3-(1,2,5,6-tetrahydropyridin-4-yl)-5-propoxy-1H-pyrrolo[3,2-b]pyridine hydrochloride[1]

-

Chemical Formula: C15H19N3O · HCl

-

Molecular Weight: 293.8 g/mol (hydrochloride salt)

-

CAS Number: 131084-35-0[1]

Quantitative Data: Receptor Binding Profile

CP94253 exhibits high affinity and selectivity for the 5-HT1B receptor. The following table summarizes its binding affinities (Ki) for various serotonin receptor subtypes, demonstrating its selectivity profile.

| Receptor Subtype | Ki (nM) | Reference |

| 5-HT1B | 2.0 | [1] |

| 5-HT1A | 89 | [1] |

| 5-HT1D | 49 | [1] |

| 5-HT1C | 860 | [1] |

| 5-HT2 | 1600 | [1] |

Table 1: Receptor Binding Affinities of CP94253. This table clearly illustrates the high affinity of CP94253 for the 5-HT1B receptor, with approximately 25-fold and 40-fold lower affinity for the closely related 5-HT1D and 5-HT1A receptors, respectively.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments that have been instrumental in characterizing this compound.

Synthesis of this compound

Radioligand Binding Assay for 5-HT1B Receptor Affinity

This protocol is a generalized procedure for determining the binding affinity of a compound like CP94253 to the 5-HT1B receptor using a competitive radioligand binding assay.

Materials:

-

Cell membranes expressing the human 5-HT1B receptor.

-

Radioligand: [3H]-GR125743 or another suitable 5-HT1B selective radioligand.

-

This compound.

-

Assay buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.

-

Wash buffer: 50 mM Tris-HCl, pH 7.4.

-

Scintillation cocktail.

-

Glass fiber filters (e.g., Whatman GF/B).

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Compound Preparation: Prepare a series of dilutions of this compound in the assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of assay buffer (for total binding) or a high concentration of a non-labeled competing ligand (for non-specific binding).

-

50 µL of the diluted CP94253 or vehicle.

-

50 µL of the radioligand at a concentration close to its Kd.

-

50 µL of the cell membrane preparation.

-

-

Incubation: Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of CP94253 by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Behavioral Assay: Forced Swim Test in Mice

The forced swim test is a common behavioral paradigm used to screen for potential antidepressant effects.

Materials:

-

This compound.

-

Saline solution (vehicle).

-

Male ICR mice (or other suitable strain).

-

Glass cylinders (25 cm tall, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

-

Video recording equipment.

Procedure:

-

Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.

-

Drug Administration: Administer this compound (e.g., 5-10 mg/kg) or saline intraperitoneally (i.p.) 30 minutes before the test.

-

Forced Swim Test:

-

Gently place each mouse into a cylinder of water for a 6-minute session.

-

Record the entire session using a video camera.

-

-

Behavioral Scoring: An observer, blind to the treatment conditions, scores the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the absence of active, escape-oriented behaviors, with the mouse making only small movements to keep its head above water.

-

Data Analysis: Compare the duration of immobility between the CP94253-treated group and the saline-treated control group using an appropriate statistical test (e.g., t-test or ANOVA). A significant reduction in immobility time is indicative of an antidepressant-like effect.[9]

Mechanism of Action and Signaling Pathways

CP94253 exerts its effects by acting as an agonist at 5-HT1B receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, typically couple to Gi/o proteins. This coupling leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

The 5-HT1B receptors are strategically located in the brain to modulate neurotransmitter release. They function as both autoreceptors on serotonergic neurons, where their activation inhibits serotonin release, and as heteroreceptors on non-serotonergic neurons, where they can inhibit the release of other neurotransmitters such as dopamine and noradrenaline. The antidepressant-like and anxiolytic effects of CP94253 are thought to be mediated by its action on postsynaptic 5-HT1B receptors and/or heteroreceptors, which in turn modulates the activity of dopaminergic and noradrenergic systems.[9]

Figure 1: Simplified signaling pathway of CP94253 via the 5-HT1B receptor.

In Vivo Pharmacology and Behavioral Effects

Numerous in vivo studies have demonstrated the diverse behavioral effects of CP94253, highlighting the multifaceted role of the 5-HT1B receptor.

-

Satiety and Food Intake: CP94253 has been shown to reduce food intake and promote satiety in animal models. It decreases meal size and duration without disrupting the natural behavioral sequence of satiety.

-

Anxiety and Depression: In preclinical models of anxiety and depression, CP94253 exhibits anxiolytic-like and antidepressant-like properties.[9] As detailed in the forced swim test protocol, it reduces immobility time, an effect that is blocked by 5-HT1B receptor antagonists.[9]

-

Substance Abuse: The role of the 5-HT1B receptor in drug reward and reinforcement has been investigated using CP94253. Studies have shown that it can modulate the reinforcing effects of cocaine, suggesting a potential therapeutic role in addiction.

-

Wakefulness: CP94253 has been observed to increase wakefulness and decrease slow-wave and REM sleep in rats, indicating an involvement of 5-HT1B receptors in the regulation of sleep-wake cycles.[7]

Figure 2: General experimental workflow for in vivo behavioral studies of CP94253.

Conclusion

This compound remains a cornerstone tool for researchers in neuroscience and pharmacology. Its discovery by Pfizer was a significant step forward in the study of the serotonergic system, providing a highly selective probe for the 5-HT1B receptor. The extensive characterization of its biochemical and behavioral properties has contributed significantly to our understanding of the role of this receptor in a range of behaviors, from feeding and mood to sleep and addiction. This technical guide serves as a comprehensive resource for scientists and drug development professionals, providing the necessary information to effectively utilize CP94253 in their research endeavors and to build upon the foundational knowledge it has helped to establish.

References

- 1. Groton, Connecticut | Pfizer [pfizer.com]

- 2. bioct.org [bioct.org]

- 3. History | Pfizer [pfizer.com]

- 4. 5-Hydroxytryptamine receptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

- 6. Frontiers | Effects of a 5-HT1B Receptor Agonist on Locomotion and Reinstatement of Cocaine-Conditioned Place Preference after Abstinence from Repeated Injections in Mice [frontiersin.org]

- 7. Effects of a 5-HT1B Receptor Agonist on Locomotion and Reinstatement of Cocaine-Conditioned Place Preference after Abstinence from Repeated Injections in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 9. researchgate.net [researchgate.net]

The Pharmacological Profile of CP-94253 Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-94253 hydrochloride is a potent and selective serotonin 1B (5-HT1B) receptor agonist belonging to the tetrahydropyridinylpyrrolopyridine class of compounds. Its high affinity and selectivity for the 5-HT1B receptor have made it a valuable pharmacological tool for investigating the role of this receptor in a multitude of physiological and pathological processes. This technical guide provides a comprehensive overview of the pharmacological profile of CP-94253, summarizing its binding characteristics, in vitro and in vivo effects, and detailed experimental methodologies for key assays.

Mechanism of Action

CP-94253 acts as a direct agonist at the 5-HT1B receptor. The 5-HT1B receptor is a G protein-coupled receptor (GPCR) that, upon activation, couples to inhibitory G proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and modulation of downstream signaling pathways. The activation of 5-HT1B receptors, which function as both autoreceptors on serotonergic neurons and heteroreceptors on other neuronal types, typically results in the inhibition of neurotransmitter release.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding the binding affinity and in vivo efficacy of CP-94253 hydrochloride.

Table 1: Receptor Binding Affinity of CP-94253

| Receptor | Ki (nM) | Species | Reference |

| 5-HT1B | 2 | Rat | [1] |

| 5-HT1D | 49 | Rat | [1] |

| 5-HT1A | 89 | Rat | [1] |

| 5-HT1C | 860 | Rat | [1] |

| 5-HT2 | 1600 | Rat | [1] |

Ki (inhibition constant) is a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.

Table 2: In Vivo Efficacy of CP-94253 in Animal Models

| Behavioral Model | Species | Dose Range (mg/kg) | Route of Administration | Observed Effect | Reference(s) |

| Food Intake (Satiety) | Rat | 5.0 | Intraperitoneal (IP) | 57% reduction in food intake.[2] | [2] |

| Forced Swim Test (Antidepressant-like) | Mouse | 5 - 10 | Intraperitoneal (IP) | Reduced immobility time.[1] | [1] |

| Elevated Plus-Maze (Anxiolytic-like) | Mouse | 2.5 | Intraperitoneal (IP) | Increased time spent in open arms.[1] | [1] |

| Vogel Conflict Drinking Test (Anxiolytic-like) | Rat | 1.25 - 5 | Intraperitoneal (IP) | Increased punished drinking.[1] | [1] |

| Cocaine Self-Administration | Rat | 5.6 | Subcutaneous (SC) | Attenuation of cocaine intake after abstinence. |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Radioligand Binding Affinity Assay

This protocol is a generalized procedure for determining the binding affinity of CP-94253 for the 5-HT1B receptor.

1. Membrane Preparation:

-

Rat brain tissue, specifically the substantia nigra or striatum known for high 5-HT1B receptor density, is dissected and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in a fresh assay buffer. Protein concentration is determined using a standard method like the Bradford or BCA assay.

2. Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

To each well, the following are added in order:

-

Assay buffer

-

A fixed concentration of a high-affinity 5-HT1B receptor radioligand (e.g., [125I]iodocyanopindolol).

-

Increasing concentrations of unlabeled CP-94253 hydrochloride (the competitor).

-

The prepared membrane homogenate.

-

-

For determining non-specific binding, a high concentration of a non-radiolabeled, potent 5-HT1B ligand (e.g., serotonin) is added to a set of wells.

-

The plate is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

3. Filtration and Counting:

-

The incubation is terminated by rapid filtration of the assay mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

4. Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of CP-94253.

-

The data are then analyzed using non-linear regression to determine the IC50 value (the concentration of CP-94253 that inhibits 50% of the specific binding of the radioligand).

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Forced Swim Test (Porsolt Test) in Mice

This test is used to assess the antidepressant-like effects of CP-94253.

1. Apparatus:

-

A transparent glass or plastic cylinder (e.g., 25 cm high, 10 cm in diameter).

-

The cylinder is filled with water (e.g., 23-25°C) to a depth of approximately 15 cm, preventing the mouse from touching the bottom with its tail or hind limbs.

2. Procedure:

-

Mice are individually placed into the cylinder of water for a 6-minute session.

-

The session is typically recorded by a video camera for later analysis.

-

The duration of immobility (the time the mouse spends floating passively, making only small movements to keep its head above water) during the last 4 minutes of the 6-minute session is measured.

-

CP-94253 or vehicle is administered intraperitoneally (IP) at a specific time (e.g., 30 minutes) before the test.

3. Data Analysis:

-

The total time spent immobile is calculated for each mouse.

-

Statistical analysis (e.g., t-test or ANOVA) is used to compare the immobility time between the CP-94253-treated group and the vehicle-treated control group. A significant reduction in immobility time in the treated group is indicative of an antidepressant-like effect.

Behavioral Satiety Sequence (BSS) in Rats

This observational method is used to determine if a compound reduces food intake by promoting natural satiety processes.

1. Acclimatization:

-

Rats are individually housed and acclimatized to the testing environment and the specific diet (e.g., a palatable wet mash).

-

Animals are typically food-deprived for a set period (e.g., 18 hours) before the test to ensure robust feeding behavior.

2. Procedure:

-

On the test day, rats are administered CP-94253 (e.g., 5.0 mg/kg, IP) or vehicle.

-

After a predetermined time (e.g., 30 minutes), a pre-weighed amount of the diet is presented to each rat.

-

The behavior of each rat is continuously observed and recorded for a specific duration (e.g., 60 minutes).

-

The observer records the frequency and duration of specific behaviors, which are categorized into a sequence:

-

Feeding: Ingesting the food.

-

Active Behaviors: Locomotion, rearing, sniffing the environment.

-

Grooming: Self-grooming behaviors.

-

Resting: Remaining immobile, often in a hunched posture.

-

3. Data Analysis:

-

The total food intake is measured by weighing the remaining food at the end of the session.

-

The temporal organization of the behaviors is analyzed. A natural satiety sequence involves a transition from feeding to activity, then to grooming, and finally to resting.

-

A compound that enhances satiety is expected to shorten the latency to the onset of the full satiety sequence and increase the time spent resting, without disrupting the natural order of behaviors.[2]

Visualizations

Signaling Pathway of 5-HT1B Receptor Activation

Caption: Simplified signaling pathway of the 5-HT1B receptor upon activation by CP-94253.

Experimental Workflow of the Forced Swim Test

Caption: Workflow for assessing the antidepressant-like effects of CP-94253 in the forced swim test.

Receptor Selectivity Profile of CP-94253

Caption: Binding affinity profile of CP-94253 for various serotonin receptor subtypes.

References

The Role of CP-94253 Hydrochloride in Serotonin Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-94253 hydrochloride is a potent and selective agonist for the serotonin 1B (5-HT1B) receptor. As a G-protein coupled receptor, the 5-HT1B receptor's activation initiates a cascade of intracellular events that modulate neurotransmitter release and influence various physiological and behavioral processes. This technical guide provides a comprehensive overview of CP-94253's mechanism of action, its pharmacological effects on serotonin and other neurotransmitter systems, and its behavioral outcomes in preclinical models. Detailed experimental protocols for key assays are provided, along with quantitative data presented in structured tables and visualizations of relevant signaling pathways and experimental workflows.

Mechanism of Action

CP-94253 acts as a selective agonist at the 5-HT1B receptor. Its binding to this receptor mimics the action of endogenous serotonin, leading to the activation of intracellular signaling pathways that ultimately modulate neuronal communication.[1] The 5-HT1B receptor is a Gαi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular concentration of cyclic adenosine monophosphate (cAMP).[2] This signaling cascade can influence neurotransmitter release; for instance, activation of 5-HT1B autoreceptors on serotonin nerve terminals inhibits further serotonin release.[1][3]

Receptor Binding Affinity

CP-94253 exhibits high affinity and selectivity for the 5-HT1B receptor subtype. Saturation binding studies have shown that it acts as a competitive inhibitor of radioligand binding to 5-HT1B sites.[4] The presence of guanine nucleotides shifts its competition curve, indicating its function as an agonist.[4] The binding affinities (Ki) for CP-94253 at various serotonin receptor subtypes are summarized in the table below.

| Receptor Subtype | Ki (nM) |

| 5-HT1B | 2 |

| 5-HT1D | 49 |

| 5-HT1A | 89 |

| 5-HT1C | 860 |

| 5-HT2 | 1600 |

Table 1: Binding affinities (Ki) of CP-94253 for various serotonin receptor subtypes. Data sourced from Koe B K, et al., 1992.

Signaling Pathway

As a Gαi/o-coupled receptor, the activation of the 5-HT1B receptor by an agonist like CP-94253 initiates a canonical signaling cascade that inhibits neuronal activity. This pathway is fundamental to its role as both an autoreceptor, modulating serotonin release, and a heteroreceptor, influencing the release of other neurotransmitters.

References

Investigating the Central Nervous System Effects of CP-94253: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-94253 is a potent and selective serotonin 1B (5-HT1B) receptor agonist that has been instrumental in elucidating the role of this receptor in various central nervous system (CNS) processes. This technical guide provides an in-depth overview of the preclinical investigation of CP-94253, focusing on its pharmacological profile, its effects in behavioral models of anxiety, depression, and satiety, and the underlying neurochemical and cellular mechanisms. Detailed experimental protocols for key behavioral assays, along with a summary of quantitative data and visualization of relevant signaling pathways, are presented to facilitate further research and drug development efforts targeting the 5-HT1B receptor.

Introduction

The serotonin (5-hydroxytryptamine, 5-HT) system is a critical modulator of a vast array of physiological and behavioral functions. The 5-HT1B receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is predominantly expressed in the central nervous system, where it acts as both an autoreceptor on serotonergic neurons and a heteroreceptor on other neuronal types. Its activation is generally associated with the inhibition of neurotransmitter release. CP-94253, as a selective 5-HT1B receptor agonist, has been a valuable pharmacological tool to probe the functional significance of this receptor in various CNS-related disorders.

Pharmacological Profile of CP-94253

CP-94253 exhibits high affinity and selectivity for the 5-HT1B receptor. Its binding affinities (Ki) for various serotonin receptor subtypes and other CNS targets are summarized in Table 1.

Table 1: Receptor Binding Affinity of CP-94253

| Receptor | Ki (nM) |

| 5-HT1B | 2 |

| 5-HT1D | 49 |

| 5-HT1A | 89 |

| 5-HT1C | 860 |

| 5-HT2 | 1600 |

Data compiled from available literature.[1]

Central Nervous System Effects of CP-94253

Antidepressant-like Effects

In preclinical models of depression, CP-94253 has demonstrated antidepressant-like properties. A key model used to assess this is the forced swim test, where the compound has been shown to potently shorten the immobility time in mice, an effect indicative of an antidepressant response.[2]

Table 2: Antidepressant-like Effects of CP-94253 in the Forced Swim Test (Mice)

| Dose (mg/kg, i.p.) | Effect on Immobility Time |

| 5 | Potently shortened |

| 5-10 | Showed anti-immobility action |

Qualitative and dose-range data from available studies.[2][3]

Anxiolytic-like Effects

The role of CP-94253 in anxiety is complex, with studies reporting both anxiolytic-like and anxiogenic-like effects depending on the animal model and experimental conditions. In the Vogel conflict drinking test, CP-94253 has shown anxiolytic-like effects comparable to diazepam.[3] Similarly, in the elevated plus-maze test, it has demonstrated antianxiety-like activity.[3]

Table 3: Anxiolytic-like Effects of CP-94253 in Behavioral Models

| Behavioral Test | Species | Dose (mg/kg, i.p.) | Observed Effect |

| Vogel Conflict Drinking Test | Mice | 1.25-5 | Anxiolytic-like effect comparable to diazepam |

| Elevated Plus-Maze Test | Mice | 2.5 | Antianxiety-like activity similar to diazepam |

| Four-Plate Test | Mice | 5-10 | Weaker anxiolytic-like effect than diazepam |

Data compiled from available literature.[3]

Effects on Satiety and Food Intake

CP-94253 has been shown to reduce food intake, suggesting a role for the 5-HT1B receptor in the regulation of appetite and satiety. In fasted rats, a 5.0 mg/kg dose of CP-94253 reduced food intake by 57%.[4] This effect is achieved by promoting satiety rather than disrupting the behavioral sequence of eating.[4]

Table 4: Effects of CP-94253 on Food Intake

| Species | Dose (mg/kg, i.p.) | Reduction in Food Intake |

| Rat (fasted) | 5.0 | 57% |

Quantitative data from a study in rats.[4]

Mechanism of Action

5-HT1B Receptor Signaling Pathway

The 5-HT1B receptor is a Gi/o-coupled GPCR. Upon activation by an agonist such as CP-94253, the inhibitory Gα subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). The βγ subunit can also modulate the activity of ion channels, such as inwardly rectifying potassium channels. Furthermore, 5-HT1B receptor activation can trigger downstream signaling cascades, including the MAPK/ERK pathway, which is implicated in neuronal plasticity and gene expression. This can occur through both G-protein dependent and β-arrestin dependent mechanisms.

Neurochemical Effects

CP-94253, through its action on 5-HT1B autoreceptors, can modulate the synthesis and release of serotonin. Acute administration of CP-94253 has been shown to decrease 5-HT synthesis in certain brain regions.[5] Its effects on other neurotransmitter systems, such as dopamine, are also an area of active investigation, as 5-HT1B heteroreceptors are located on dopaminergic terminals.

Experimental Protocols

Forced Swim Test (Mouse)

This protocol is adapted from standard procedures used to assess antidepressant efficacy.

Objective: To evaluate the antidepressant-like effect of CP-94253 by measuring the duration of immobility in mice forced to swim in an inescapable cylinder.

Materials:

-

Male mice (e.g., C57BL/6)

-

CP-94253 solution

-

Vehicle control (e.g., saline)

-

Glass or Plexiglas cylinders (25 cm height, 10 cm diameter)

-

Water (23-25°C)

-

Video recording equipment and analysis software

-

Dry towels and warming lamp

Procedure:

-

Habituation: Acclimate mice to the testing room for at least 1 hour before the experiment.

-

Drug Administration: Administer CP-94253 (e.g., 5 or 10 mg/kg, i.p.) or vehicle 30 minutes before the test.

-

Test Session:

-

Fill the cylinders with water to a depth of 15 cm.

-

Gently place a mouse into the cylinder.

-

Record the session for 6 minutes.

-

-

Data Analysis:

-

Score the last 4 minutes of the 6-minute session.

-

Immobility is defined as the cessation of struggling and remaining floating in the water, making only movements necessary to keep the head above water.

-

Calculate the total duration of immobility.

-

-

Post-Test Care: Remove the mouse from the water, dry it with a towel, and place it in a warm cage to recover.

Elevated Plus-Maze (Mouse)

This protocol is a standard method for assessing anxiety-like behavior.

Objective: To evaluate the anxiolytic-like or anxiogenic-like effects of CP-94253 by measuring the exploration of open and closed arms of an elevated plus-maze.

Materials:

-

Male mice

-

CP-94253 solution

-

Vehicle control

-

Elevated plus-maze apparatus (two open arms, two closed arms, elevated from the floor)

-

Video tracking software

Procedure:

-

Habituation: Acclimate mice to the testing room under dim lighting for at least 30 minutes.

-

Drug Administration: Administer CP-94253 (e.g., 2.5 mg/kg, i.p.) or vehicle 30 minutes before the test.

-

Test Session:

-

Place the mouse in the center of the maze, facing a closed arm.

-

Allow the mouse to explore the maze for 5 minutes.

-

Record the session with an overhead camera.

-

-

Data Analysis:

-

Measure the time spent in the open arms and closed arms.

-

Count the number of entries into the open and closed arms.

-

Calculate the percentage of time spent in the open arms and the percentage of open arm entries.

-

An increase in open arm exploration is indicative of an anxiolytic-like effect.

-

In Vivo Microdialysis

This protocol provides a general framework for measuring extracellular neurotransmitter levels.

Objective: To measure changes in extracellular serotonin and/or dopamine levels in a specific brain region following the administration of CP-94253.

Procedure:

-

Surgical Implantation:

-

Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.

-

Implant a guide cannula targeting the brain region of interest (e.g., striatum, prefrontal cortex).

-

Allow the animal to recover for several days.

-

-

Microdialysis Experiment:

-

Insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

-

Administer CP-94253 and continue collecting dialysate samples.

-

-

Sample Analysis:

-

Analyze the dialysate samples for serotonin and dopamine content using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

-

Quantify the neurotransmitter concentrations and express them as a percentage of the baseline levels.

-

Conclusion

CP-94253 has proven to be an invaluable tool for investigating the multifaceted roles of the 5-HT1B receptor in the central nervous system. Its selective agonist activity has helped to delineate the involvement of this receptor in mood regulation, anxiety, and appetite control. The data and protocols presented in this guide are intended to serve as a comprehensive resource for researchers in academia and industry, fostering continued exploration of the 5-HT1B receptor as a potential therapeutic target for a range of neuropsychiatric disorders. Further research is warranted to translate these preclinical findings into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Antidepressant-like effect of the selective 5-HT1B receptor agonist CP 94253: a possible mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of a selective 5-HT1B receptor agonist and antagonists in animal models of anxiety and depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The 5-HT1B receptor agonist CP-94,253 reduces food intake and preserves the behavioural satiety sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The opposite effect of a 5-HT1B receptor agonist on 5-HT synthesis, as well as its resistant counterpart, in an animal model of depression - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to CP94253 Hydrochloride for Preclinical Depression Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP94253 hydrochloride is a potent and selective agonist for the serotonin 1B (5-HT1B) receptor, demonstrating significant potential in preclinical research as a tool to investigate the role of this receptor in the pathophysiology and treatment of depression.[1][2] This technical guide provides an in-depth overview of CP94253, including its mechanism of action, key quantitative data from preclinical studies, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Core Compound Profile

CP94253, chemically known as 5-propoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-pyrrolo[3,2-b]pyridine hydrochloride, is a member of the tetrahydropyridinylpyrrolopyridine family.[1][3] It is a centrally active compound that readily penetrates the blood-brain barrier, making it suitable for in vivo studies.[3] Its primary mechanism of action is the selective agonism of the 5-HT1B receptor.[1][2]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various preclinical studies.

Table 1: Receptor Binding Affinity (Ki values)

| Receptor | Ki (nM) | Selectivity vs. 5-HT1B | Reference |

| 5-HT1B | 2 | - | [2][4][5] |

| 5-HT1D | 49 | 25-fold | [2][3][4][5] |

| 5-HT1A | 89 | 40-fold | [2][3][4][5] |

| 5-HT1C | 860 | 430-fold | [2][4][5] |

| 5-HT2 | 1600 | 800-fold | [2][4][5] |

Table 2: Efficacy in Preclinical Models of Depression and Anxiety

| Behavioral Test | Species | Dose Range (mg/kg) | Effect | Reference |

| Forced Swim Test | Mouse | 5 - 10 | Anti-immobility action | [6] |

| Tail Suspension Test | Mouse | Not Specified | Antidepressant-like effects | [7] |

| Vogel Conflict Drinking Test | Rat | 1.25 - 5 | Anxiolytic-like effect | [6] |

| Elevated Plus-Maze Test | Rat | 2.5 | Anxiolytic-like activity | [6] |

| Four-Plate Test | Mouse | 5 - 10 | Anxiolytic-like effect | [6] |

| Chronic Social Defeat Stress | Mouse | Not Specified | Antidepressant-like effects | [7] |

Mechanism of Action and Signaling Pathway

CP94253 exerts its effects by binding to and activating 5-HT1B receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP). In the context of depression, 5-HT1B receptors are found both as autoreceptors on serotonergic neurons, where their activation inhibits serotonin synthesis and release, and as heteroreceptors on non-serotonergic neurons (e.g., GABAergic and glutamatergic neurons), where they modulate the release of other neurotransmitters.[8] The antidepressant-like effects of CP94253 are thought to be mediated by the activation of postsynaptic 5-HT1B heteroreceptors, which in turn involves the dopamine and noradrenaline systems.[9][10]

Figure 1: Simplified signaling pathway of this compound via the 5-HT1B receptor.

Experimental Protocols

Radioligand Binding Assay

This protocol is a generalized procedure for determining the binding affinity of CP94253 to serotonin receptors.

Objective: To determine the Ki of CP94253 for 5-HT1B and other serotonin receptors.

Materials:

-

This compound

-

Cell membranes expressing the target serotonin receptor subtype

-

Radioligand (e.g., [3H]GR125743 for 5-HT1B/1D)

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Non-specific binding control (e.g., high concentration of unlabeled serotonin)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound.

-

In a reaction tube, add the cell membranes, radioligand, and either buffer, CP94253, or the non-specific binding control.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold incubation buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and vortex.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of CP94253 from a competition binding curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Figure 2: Workflow for a radioligand binding assay.

Forced Swim Test (FST)

The FST is a widely used behavioral test to screen for antidepressant-like activity.[11][12][13][14]

Objective: To assess the antidepressant-like effects of CP94253 by measuring the duration of immobility in mice.

Materials:

-

This compound

-

Vehicle (e.g., saline)

-

Mice (e.g., C57BL/6)

-

Cylindrical water tank (e.g., 25 cm height, 10 cm diameter)

-

Water (23-25°C)

-

Video recording equipment

-

Stopwatch

Procedure:

-

Administer this compound or vehicle intraperitoneally (i.p.) to the mice 30 minutes before the test.[3]

-

Fill the cylindrical tank with water to a depth of 15 cm.

-

Gently place a mouse into the water tank.

-

Record the behavior of the mouse for a 6-minute session.[12]

-

An observer, blind to the treatment conditions, scores the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of any movement except for those necessary to keep the head above water.

-

At the end of the test, remove the mouse from the water, dry it with a towel, and return it to its home cage.

-

Analyze the data to compare the immobility time between the CP94253-treated and vehicle-treated groups.

Tail Suspension Test (TST)

The TST is another common behavioral assay for screening potential antidepressant drugs.[15][16][17][18][19]

Objective: To evaluate the antidepressant-like properties of CP94253 by measuring the duration of immobility in mice suspended by their tails.

Materials:

-

This compound

-

Vehicle (e.g., saline)

-

Mice

-

Tail suspension apparatus

-

Adhesive tape

-

Video recording equipment

-

Stopwatch

Procedure:

-

Administer this compound or vehicle i.p. to the mice at a predetermined time before the test.

-

Securely attach a piece of adhesive tape to the tail of the mouse, approximately 1-2 cm from the tip.

-

Suspend the mouse by its tail from a horizontal bar, ensuring it cannot reach any surfaces.

-

Record the behavior of the mouse for a 6-minute session.[16][17]

-

A blinded observer scores the total duration of immobility. Immobility is defined as the absence of any limb or body movements.

-

At the end of the test, gently remove the mouse from the apparatus and return it to its home cage.

-

Compare the immobility duration between the different treatment groups.

Figure 3: General workflow for the Forced Swim Test and Tail Suspension Test.

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.[8][20]

Objective: To determine the effect of CP94253 on serotonin and dopamine release in brain regions such as the prefrontal cortex or striatum.

Materials:

-

This compound

-

Vehicle (e.g., saline)

-

Rats or mice

-

Stereotaxic apparatus

-

Microdialysis probes

-

Syringe pump

-

Fraction collector

-

HPLC system with electrochemical detection

-

Artificial cerebrospinal fluid (aCSF)

Procedure:

-

Surgically implant a guide cannula into the target brain region of an anesthetized animal using a stereotaxic apparatus.

-

Allow the animal to recover from surgery for a specified period.

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

-

Administer this compound or vehicle systemically.

-

Continue to collect dialysate samples for several hours post-administration.

-

Analyze the concentration of neurotransmitters (e.g., serotonin, dopamine) in the dialysate samples using HPLC-ED.

-

Express the post-injection neurotransmitter levels as a percentage of the baseline levels.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the 5-HT1B receptor in the neurobiology of depression. Its high selectivity and central activity make it well-suited for a range of preclinical studies. The data and protocols presented in this guide provide a comprehensive resource for researchers and scientists in the field of drug development for neuropsychiatric disorders. Further research utilizing CP94253 may continue to elucidate the therapeutic potential of targeting the 5-HT1B receptor for the treatment of depression.

References

- 1. CP-94253 - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The opposite effect of a 5-HT1B receptor agonist on 5-HT synthesis, as well as its resistant counterpart, in an animal model of depression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | 5-HT Receptor | TargetMol [targetmol.com]

- 6. Effects of a selective 5-HT1B receptor agonist and antagonists in animal models of anxiety and depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-HT1B receptor activation produces rapid antidepressant-like effects in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Functional interaction between serotonin and other neuronal systems: focus on in vivo microdialysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Antidepressant-like effect of the selective 5-HT1B receptor agonist CP 94253: a possible mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. animal.research.wvu.edu [animal.research.wvu.edu]

- 12. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Forced swim test in rodents | NC3Rs [nc3rs.org.uk]

- 14. youtube.com [youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]

- 17. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 18. Tail suspension test - Wikipedia [en.wikipedia.org]

- 19. The tail suspension test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. 5-HT1 agonists reduce 5-hydroxytryptamine release in rat hippocampus in vivo as determined by brain microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

The Serotonin 1B Receptor Agonist CP-94253 Hydrochloride: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-94253 hydrochloride is a potent and selective serotonin 1B (5-HT1B) receptor agonist that has demonstrated significant therapeutic potential in a range of preclinical models for neuropsychiatric and behavioral disorders. This technical guide provides a comprehensive overview of the pharmacological profile of CP-94253, its mechanism of action, and its efficacy in animal models of anxiety, depression, and appetite regulation. Detailed experimental protocols for key behavioral assays are provided, alongside a summary of quantitative data to facilitate comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized to offer a clear understanding of the molecular and procedural aspects of CP-94253 research. This document serves as a valuable resource for researchers and drug development professionals interested in the therapeutic applications of targeting the 5-HT1B receptor.

Introduction

The serotonin (5-hydroxytryptamine, 5-HT) system is a critical modulator of a vast array of physiological and psychological processes, and its dysregulation has been implicated in numerous psychiatric disorders. The 5-HT1B receptor, a member of the G-protein coupled receptor superfamily, is predominantly expressed in the central nervous system where it functions as both an autoreceptor on serotonergic neurons and a heteroreceptor on other neuronal types. Its role in modulating the release of serotonin and other neurotransmitters makes it a compelling target for therapeutic intervention. CP-94253 hydrochloride has emerged as a key pharmacological tool and potential therapeutic agent due to its high selectivity for the 5-HT1B receptor. This guide delves into the core data supporting the potential therapeutic applications of CP-94253.

Pharmacological Profile

CP-94253 is characterized by its high binding affinity and selectivity for the 5-HT1B receptor.[1] In vitro binding studies have quantified its affinity for various serotonin receptor subtypes, demonstrating a clear preference for the 5-HT1B receptor.

Table 1: Receptor Binding Affinity of CP-94253

| Receptor Subtype | Ki (nM) |

| 5-HT1B | 2 |

| 5-HT1D | 49 |

| 5-HT1A | 89 |

| 5-HT1C | 860 |

| 5-HT2 | 1600 |

| Data sourced from competitive binding assays with iodocyanopindolol (ICP).[2] |

This selectivity profile underscores the utility of CP-94253 as a specific probe for elucidating the functions of the 5-HT1B receptor and as a candidate for targeted therapeutic development.

Mechanism of Action and Signaling Pathways

The following diagram illustrates the primary signaling cascade initiated by the binding of CP-94253 to the 5-HT1B receptor.

Furthermore, the antidepressant-like effects of CP-94253 appear to involve the dopamine and noradrenaline systems, as these effects are blocked by antagonists of D2-like and alpha-2-adrenoceptors.[6][7] This suggests that the activation of 5-HT1B heteroreceptors on non-serotonergic neurons plays a crucial role in its mechanism of action.

Therapeutic Applications in Preclinical Models

CP-94253 has been extensively evaluated in various animal models, demonstrating promising efficacy for several potential therapeutic applications.

Anxiolytic Effects

CP-94253 has shown anxiolytic-like effects in multiple behavioral paradigms.

Table 2: Anxiolytic Efficacy of CP-94253 in Rodent Models

| Behavioral Test | Species | Dose Range (mg/kg, i.p.) | Outcome | Reference Compound |

| Vogel Conflict Drinking Test | Mice | 1.25 - 5 | Increased punished drinking | Diazepam (2.5-5 mg/kg) |

| Elevated Plus-Maze Test | Mice | 2.5 | Increased time in open arms | Diazepam (5 mg/kg) |

| Four-Plate Test | Mice | 5 - 10 | Increased punished crossings | Diazepam (2.5-5 mg/kg) |

| Data compiled from studies demonstrating anxiolytic-like activity.[8][9][10] |

Antidepressant-Like Effects

The antidepressant potential of CP-94253 has been primarily assessed using the forced swim test, a widely used model for screening antidepressant drugs.

Table 3: Antidepressant-Like Efficacy of CP-94253 in the Forced Swim Test

| Species | Dose (mg/kg, i.p.) | Outcome | Reference Compound |

| Mice | 5 - 10 | Decreased immobility time | Imipramine (30 mg/kg) |

| Data from studies showing a significant reduction in depressive-like behavior.[8][9][10] |

Recent studies have also shown that CP-94253 can produce rapid and sustained antidepressant-like effects, reducing immobility in the forced swim test 24 hours after a single treatment.[11][12] Furthermore, it has shown efficacy in models of chronic stress, such as the chronic social defeat stress model in mice.[11]

Regulation of Food Intake and Satiety

CP-94253 has been shown to reduce food intake and promote satiety, suggesting a potential application in the management of eating disorders and obesity.

Table 4: Effects of CP-94253 on Food Intake

| Species | Food Type | Dose Range (µmol/kg) | ID50 (µmol/kg) | Outcome |

| Rats | Pellets | 5 - 40 | 12.5 | Reduced food intake |

| Rats | 10% Sucrose Solution | 5 - 40 | 22.8 | Reduced sucrose intake |

| Data from studies on the anorectic effects of CP-94253.[13][14] |

CP-94253 reduces food intake by terminating feeding earlier without disrupting the natural sequence of satiety behaviors.[13][15] An ED50 dose of 5.0 mg/kg (i.p.) was found to reduce food intake by 57% in fasted rats.[15]

Experimental Protocols

Detailed methodologies for key behavioral assays are provided below to ensure reproducibility and facilitate the design of future studies.

Forced Swim Test (Mouse)

This test is used to assess depressive-like behavior in rodents.

Procedure:

-

Apparatus: A transparent glass cylinder (25 cm height, 10 cm diameter) is filled with water (23-25°C) to a depth of 15 cm.

-

Acclimation: Mice are brought to the testing room at least 30-60 minutes before the test to acclimate.

-

Drug Administration: CP-94253 hydrochloride or vehicle is administered intraperitoneally (i.p.) 30 minutes before the test.

-